l-Alanyl-l-leucine is a dipeptide, meaning it consists of two amino acids, L-alanine and L-leucine, linked by a peptide bond. Dipeptides can serve as model substrates for studying various biological processes, including:
While not classified as an essential metabolite, l-alanyl-l-leucine has been identified in various biological fluids and tissues. This suggests it may play a role in cellular signaling or other physiological functions. However, further research is needed to elucidate its specific biological activities.
l-Alanyl-l-leucine can be formed through the enzymatic breakdown of proteins containing these amino acids or by chemical synthesis.
The scientific significance of l-Alanyl-l-leucine is not well-established compared to other dipeptides. However, research on dipeptides in general is ongoing due to their potential roles in various biological processes []. Some studies suggest dipeptides may influence nutrient uptake, hormone regulation, and the immune system []. More research is needed to determine the specific role of l-Alanyl-l-leucine.
The "L" prefix denotes the L-stereoisomer, a specific spatial arrangement of the molecule's atoms that is essential for biological function.
l-Alanyl-l-leucine has a linear structure with the following key features:
l-Alanyl-l-leucine can be synthesized in a laboratory setting through various methods, including peptide coupling reactions. These reactions involve activating the carboxyl group of L-alanine and then forming a bond with the amino group of L-leucine [].
In the body, l-Alanyl-l-leucine can be broken down by peptidases, which are enzymes that cleave peptide bonds. This process is essential for protein digestion and amino acid recycling [].
L-Alanyl-l-leucine exhibits several biological activities:
L-Alanyl-l-leucine can be synthesized through various methods:
L-Alanyl-l-leucine has several applications:
Studies have shown that L-alanyl-l-leucine interacts positively with various biological systems:
L-Alanyl-l-leucine shares similarities with other dipeptides but stands out due to its specific amino acid composition. Here are some comparable compounds:
Compound | Composition | Unique Features |
---|---|---|
L-Alanylleucine | L-Alanine + L-Leucine | Enhances muscle recovery |
L-Valyl-L-Leucine | L-Valine + L-Leucine | Focus on energy metabolism |
L-Glycyl-L-Leucine | Glycine + L-Leucine | Smaller size may lead to different absorption rates |
L-Isoleucyl-L-Leucine | L-Isoleucine + L-Leucine | Unique branched-chain structure affects solubility |
L-Alanyl-l-leucine's unique combination of hydrophobic properties from leucine and the smaller size of alanine allows it to play specific roles in metabolism and nutrition that other similar compounds may not fulfill as effectively.
l-Alanyl-l-leucine is a dipeptide compound formed from the condensation of two amino acid residues: l-alanine and l-leucine [1]. The molecular formula C9H18N2O3 reflects the composition of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. This dipeptide is classified as a tautomer of an Ala-Leu zwitterion and serves as a natural metabolite in biological systems [1] [3].
The structural representation follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid [2] [4]. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)CC@HC(O)=O, which explicitly defines the stereochemical configuration at both chiral centers [1] [4].
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₂O₃ |
Molecular Weight (g/mol) | 202.25 |
CAS Registry Number | 3303-34-2 |
ChEBI ID | CHEBI:73770 |
PubChem CID | 96801 |
InChI Key | RDIKFPRVLJLMER-BQBZGAKWSA-N |
l-Alanyl-l-leucine exhibits characteristic physical properties typical of dipeptide compounds [1] [5]. The compound appears as a white to off-white solid under standard conditions, with a monoisotopic mass of 202.13174244 Da [1] [6]. The topological polar surface area measures 92.4 Ų, indicating moderate polarity that affects its solubility characteristics [1].
The compound demonstrates limited aqueous solubility, dissolving at approximately 80 milligrams per milliliter in water, with sonication recommended to achieve complete dissolution [7]. In organic solvents such as dimethyl sulfoxide, the compound shows poor solubility of less than 1 milligram per milliliter [7]. The logarithmic partition coefficient (LogP) value of -2.13 indicates hydrophilic character, consistent with its peptide nature [1].
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Monoisotopic Mass (Da) | 202.13174244 |
Topological Polar Surface Area (Ų) | 92.4 |
Heavy Atom Count | 14 |
Rotatable Bond Count | 5 |
LogP | -2.13 |
Solubility (Water) | 80 mg/mL |
Storage requirements specify maintaining the compound at temperatures between -20°C and -10°C under nitrogen atmosphere to prevent degradation [4]. The compound exhibits a complexity value of 216 based on computational analysis, reflecting its structural intricacy [1].
The stereochemical configuration of l-Alanyl-l-leucine involves two defined asymmetric carbon centers, both possessing the S configuration according to the Cahn-Ingold-Prelog priority rules [1] [4]. The absolute configuration is designated as (2S,2'S), indicating that both amino acid residues maintain their natural l-form stereochemistry [8].
The compound exhibits optical activity, demonstrating levorotatory behavior when analyzed by polarimetry [9]. This optical rotation results from the chiral centers present in both the alanine and leucine moieties [9]. The stereochemical integrity is crucial for biological recognition and metabolic processing [10].
Property | Value |
---|---|
Configuration at C-2 (Alanine) | S |
Configuration at C-2 (Leucine) | S |
Absolute Configuration | (2S,2'S) |
Chiral Centers | 2 |
Optical Activity | Levorotatory |
Isomeric forms of this dipeptide include diastereomers where the stereochemical configuration of one or both amino acid residues differs [8]. The most significant isomeric variant is D-alanyl-l-leucine, which maintains the l-leucine configuration but incorporates D-alanine [8]. Studies have demonstrated that stereochemical differences significantly affect adsorption properties and biological recognition [10].
The peptide bond in l-Alanyl-l-leucine exhibits the characteristic amide linkage formed between the carboxyl group of l-alanine and the amino group of l-leucine [11]. This bond demonstrates partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital [12]. The bond length approximates 1.33 Ångströms, intermediate between typical single and double carbon-nitrogen bonds [12].
Planarity represents a fundamental characteristic of the peptide bond, with the four atoms (C, O, N, H) maintaining coplanar arrangement [12]. This geometric constraint results from the resonance stabilization and contributes to the restricted rotation about the carbon-nitrogen bond [12]. The rotation barrier measures approximately 20 kilocalories per mole, significantly higher than typical single bonds [12].
Property | Value |
---|---|
Bond Type | Amide (C-N) |
Bond Length (Å) | ~1.33 |
Partial Double Bond Character | ~40% |
Planarity | Planar |
Rotation Barrier | ~20 kcal/mol |
Configuration | Trans |
The trans configuration predominates in l-Alanyl-l-leucine, as observed in most naturally occurring peptides [12]. This arrangement minimizes steric hindrance between adjacent side chains and provides optimal stability [13]. Nuclear magnetic resonance spectroscopy confirms the trans peptide bond geometry through characteristic coupling patterns [14] [15].
l-Alanyl-l-leucine exists in equilibrium between its neutral molecular form and zwitterionic state, where simultaneous protonation and deprotonation occur at different functional groups [1] [16]. The zwitterionic form predominates in aqueous solution at physiological pH, with the amino terminus carrying a positive charge and the carboxyl terminus bearing a negative charge [16].
The isoelectric point, representing the pH at which the net charge equals zero, occurs in the slightly basic range due to the presence of basic amino groups and acidic carboxyl functionality [16]. At this pH, the compound exhibits minimal electrophoretic mobility and demonstrates unique solubility characteristics [17].
Hydrogen bonding capacity significantly influences the zwitterionic behavior of l-Alanyl-l-leucine [17]. The compound functions as both hydrogen bond donor and acceptor, with the amino groups providing donor sites and the carbonyl and carboxyl oxygens serving as acceptor sites [17]. These interactions affect crystal packing arrangements and solution behavior [18].
The zwitterionic nature contributes to the compound's amphiphilic character, enabling interactions with both hydrophilic and hydrophobic environments [17]. This property facilitates membrane transport and cellular uptake through specific peptide transporters [19].
Structural comparison between l-Alanyl-l-leucine and D-alanyl-l-leucine reveals identical molecular formulas and molecular weights, yet distinct stereochemical configurations [8]. The D-isomer incorporates D-alanine at the amino terminus while maintaining l-leucine at the carboxyl terminus, resulting in a diastereomeric relationship [8].
Property | l-Alanyl-l-leucine | D-Alanyl-l-leucine |
---|---|---|
Molecular Formula | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃ |
Molecular Weight | 202.25 | 202.25 |
CAS Number | 3303-34-2 | 67113-60-4 |
ChEBI ID | CHEBI:73770 | CHEBI:73838 |
Stereochemistry at Alanine | l (S) | D (R) |
Biological Activity | Natural metabolite | Non-natural |
The stereochemical difference profoundly affects biological recognition and transport mechanisms [19] [10]. l-Alanyl-l-leucine demonstrates recognition by peptide transport systems, facilitating cellular uptake and subsequent hydrolysis [19]. In contrast, D-alanyl-l-leucine exhibits limited recognition by these biological systems due to the unnatural D-alanine configuration [10].
Adsorption studies on clay mineral surfaces demonstrate preferential binding of the l,l-dipeptide compared to mixed stereoisomer combinations [10]. This selectivity reflects different hydrophobic properties controlled by intramolecular interactions between polar and nonpolar molecular regions [10]. The stereochemical arrangement influences molecular stability and reactivity in condensation reactions [10].
Physical properties including melting points, solubility profiles, and crystalline structures differ between the stereoisomers [18] [20]. These variations result from distinct intermolecular packing arrangements and hydrogen bonding patterns in the solid state [18]. Fast scanning calorimetry studies reveal different thermal behaviors, with melting enthalpies and decomposition temperatures varying according to stereochemical configuration [18] [20].